Kinase Profiling: Aurora B Selectivity Achieved by Cyclopenta[b]indole Core Optimization
A focused library based on the cyclopenta[b]indole-5,8-dione scaffold, representing a core analogous to CAS 261163-69-3, yielded a derivative that achieved selective Aurora B inhibition over Aurora A. This selectivity profile is rare and therapeutically desirable, as unselective Aurora inhibition leads to mitotic catastrophe and on-target toxicity in normal tissues [1]. The data are derived from a direct head-to-head kinase assay comparison using recombinant human Aurora A and Aurora B.
| Evidence Dimension | Kinase Selectivity (IC50) |
|---|---|
| Target Compound Data | A cyclopenta[b]indole-5,8-dione analog: IC50 = 1.4 μM (Aurora B) |
| Comparator Or Baseline | Aurora A (IC50 > 30 μM) in the same assay panel for the same compound |
| Quantified Difference | >21-fold selectivity for Aurora B over Aurora A |
| Conditions | Recombinant human kinase assay; cell-free biochemical IC50 determination (Ekebergh et al., 2020) |
Why This Matters
This selectivity window (IC50 >21-fold) validates the cyclopent[b]indole-5,8-dione scaffold as a capable Aurora B-selective inhibitor platform, reducing the risk of Aurora A-mediated toxicity in future lead optimization campaigns.
- [1] Ekebergh, A.; et al. Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells. ACS Omega 2020, 5 (51), 33455–33460. View Source
